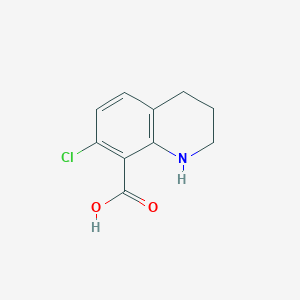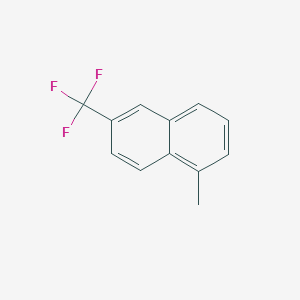
1-Methyl-6-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a trifluoromethyl group is attached to the sixth carbon atom.
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the trifluoromethylation of 1-methyl naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs under mild conditions and can be optimized for higher yields .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of organometallic reagents and lithium dialkylamide-type bases has also been explored for the synthesis of this compound .
Analyse Chemischer Reaktionen
1-Methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism by which 1-Methyl-6-(trifluoromethyl)naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as 1-Methyl-2-(trifluoromethyl)naphthalene and 1-Methyl-4-(trifluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can influence their chemical reactivity and biological activity .
Similar Compounds
- 1-Methyl-2-(trifluoromethyl)naphthalene
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Methyl-5-(trifluoromethyl)naphthalene
Eigenschaften
Molekularformel |
C12H9F3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-methyl-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-7-10(12(13,14)15)5-6-11(8)9/h2-7H,1H3 |
InChI-Schlüssel |
IPOWPLFPGJKDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


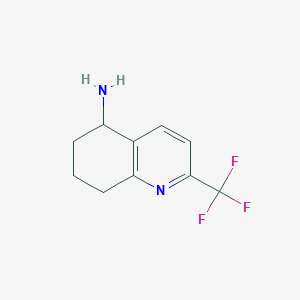
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)


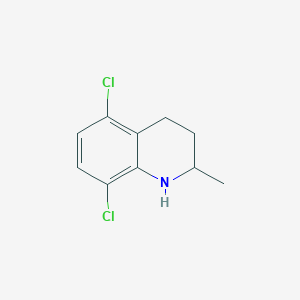

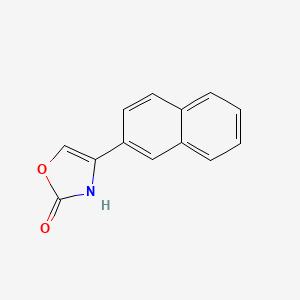

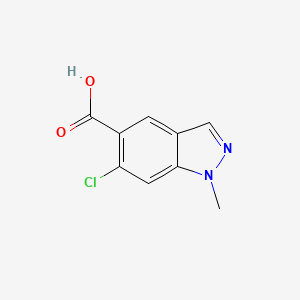
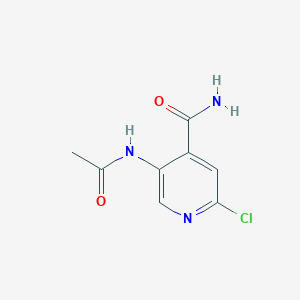
![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
